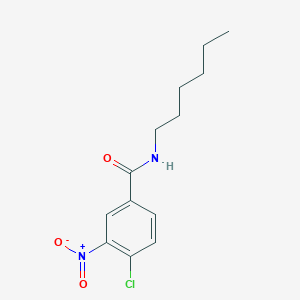

4-chloro-N-hexyl-3-nitrobenzamide

Description

4-Chloro-N-hexyl-3-nitrobenzamide is a synthetic benzamide derivative characterized by a chloro group at the 4-position, a nitro group at the 3-position of the benzene ring, and a hexyl chain attached via an amide bond. The hexyl substituent enhances lipophilicity, influencing solubility and membrane permeability, while the nitro and chloro groups contribute to electronic effects and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) .

Properties

Molecular Formula |

C13H17ClN2O3 |

|---|---|

Molecular Weight |

284.74 g/mol |

IUPAC Name |

4-chloro-N-hexyl-3-nitrobenzamide |

InChI |

InChI=1S/C13H17ClN2O3/c1-2-3-4-5-8-15-13(17)10-6-7-11(14)12(9-10)16(18)19/h6-7,9H,2-5,8H2,1H3,(H,15,17) |

InChI Key |

BIZIWYJNUOPLJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-hexyl-3-nitrobenzamide typically involves the nitration of 4-chloro-N-hexylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .

Industrial Production Methods: While specific industrial production methods for 4-chloro-N-hexyl-3-nitrobenzamide are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-hexyl-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.

Major Products:

Reduction: 4-chloro-N-hexyl-3-aminobenzamide.

Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

Scientific Research Applications

4-Chloro-N-hexyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying drug metabolism.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-hexyl-3-nitrobenzamide largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group may facilitate binding to specific proteins or enzymes, influencing their activity. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-N-hexyl-3-nitrobenzamide with its analogs, focusing on substituent effects, crystallographic data, and functional properties.

4-Chloro-3-Nitrobenzamide (Base Compound)

- Structure : Lacks the hexyl group; instead, the amide nitrogen is bonded to hydrogen.

- Crystallography : Forms a hydrogen-bonded network via N–H⋯O and C–H⋯O interactions. π–π stacking between benzene rings (centroid distance: 3.803 Å) stabilizes the crystal lattice .

- Synthesis: Prepared by refluxing 4-chloro-3-nitrobenzoic acid with thionyl chloride, followed by ammonolysis .

- Key Difference: Absence of the hexyl chain reduces lipophilicity, impacting solubility in nonpolar solvents compared to the hexyl derivative.

4-Chloro-N-(4-Methyl-1,3-Thiazol-2-yl)-3-Nitrobenzamide

- Structure : Replaces the hexyl group with a 4-methylthiazole moiety.

- The methyl group may enhance steric hindrance, affecting binding interactions in biological targets.

- Molecular Weight : 297.72 g/mol (vs. 300.75 g/mol for the hexyl analog) .

4-Chloro-N-[2-Methyl-3-([1,3]Oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-Nitrobenzamide

- Structure : Features an oxazolo-pyridine fused ring system at the 3-position of the benzene ring.

Sulfonamide Derivatives (e.g., Compound 11 in )

- Structure : Replaces the amide with a sulfonamide group and introduces additional substituents (e.g., benzo[1,3]dioxole).

- Synthesis: Prepared via multi-step reactions involving thiolation and imino-methylation.

- Melting Point : 177–180°C (higher than typical nitrobenzamides due to increased rigidity and hydrogen bonding) .

Physicochemical and Functional Comparisons

Biological Activity

4-Chloro-N-hexyl-3-nitrobenzamide is a synthetic compound belonging to the nitrobenzamide class, characterized by a unique structure that includes a chloro substituent at the para position and a hexyl group attached to the nitrogen atom of the amide. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-hexyl-3-nitrobenzamide is , with a molecular weight of approximately 250.30 g/mol. The presence of the nitro group at the meta position relative to the amide group significantly influences its chemical reactivity and biological activity.

Table 1: Structural Features of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Hexyl-3-nitrobenzamide | Nitro group at meta position | Serves as a baseline for comparison |

| 4-Chloro-N-hexyl-3-nitrobenzamide | Chlorine substituent at para position | Potentially different biological activity |

| N-Pentyl-3-nitrobenzamide | Pentyl chain instead of hexyl | Variation in hydrophobicity affecting interactions |

| N-Hexyl-4-methoxy-3-nitrobenzamide | Methoxy group instead of chloro | Different electronic properties |

Biological Activity

Research indicates that 4-chloro-N-hexyl-3-nitrobenzamide exhibits notable biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, potentially causing cytotoxic effects.

- Enzyme Inhibition : Interaction studies have shown that modifications in the nitro group can significantly affect binding affinity and activity against various biological targets, including enzymes involved in metabolic pathways .

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against hepatitis B virus (HBV) by inhibiting nucleocapsid assembly through specific interactions with viral proteins .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications for 4-chloro-N-hexyl-3-nitrobenzamide:

- Antiviral Mechanisms : A study on benzamide derivatives found that certain structural modifications enhanced their ability to inhibit HBV replication by binding to core protein interfaces . This suggests that 4-chloro-N-hexyl-3-nitrobenzamide may exhibit similar mechanisms due to its structural similarities.

- Cytotoxic Effects : Research on related nitrobenzamides has shown cytotoxic effects on cancer cell lines, indicating that 4-chloro-N-hexyl-3-nitrobenzamide could also be evaluated for anticancer potential .

Synthesis Methods

The synthesis of 4-chloro-N-hexyl-3-nitrobenzamide typically involves several steps:

- Formation of Nitro Group : Starting from appropriate benzene derivatives, the nitro group is introduced via nitration reactions.

- Chlorination : The para position is chlorinated using chlorine gas or chlorinating agents.

- Amidation : The hexyl amine is reacted with the chlorinated nitro compound to form the final amide product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.